[3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone
Description
3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with the molecular formula C22H15F3N2OS and a molecular weight of 412.437 g/mol . This compound is part of the thienopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Properties
CAS No. |
618074-38-7 |
|---|---|
Molecular Formula |
C22H15F3N2OS |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C22H15F3N2OS/c1-12-7-9-13(10-8-12)16-11-15(22(23,24)25)17-18(26)20(29-21(17)27-16)19(28)14-5-3-2-4-6-14/h2-11H,26H2,1H3 |
InChI Key |
PJWSEHRAFSKUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-aminothiophene, followed by cyclization and trifluoromethylation . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is studied for its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development .
Medicine
Medicinally, this compound has shown promise in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways is of particular interest .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone)
Uniqueness
Compared to similar compounds, 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone stands out due to its specific trifluoromethyl group, which enhances its biological activity and stability. This unique feature makes it a valuable compound for various applications .
Biological Activity
The compound 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone, identified by its molecular formula , is a member of the thienopyridine family. This article reviews its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes a thieno[2,3-b]pyridine core substituted with an amino group and a trifluoromethyl group. Its structural representation is as follows:
- Molecular Formula :
- SMILES : CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=CC=C4)N
Biological Activity Overview
1. Anticancer Properties
Research has indicated that thienopyridines exhibit significant anticancer activity. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study 1 : In vitro studies on breast cancer cells revealed that treatment with 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone resulted in a significant reduction in cell viability (p < 0.05). The mechanism was linked to increased apoptosis markers such as caspase-3 activation.
- Case Study 2 : A study on its antimicrobial effects showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
- Case Study 3 : Neuroprotective assays conducted on SH-SY5Y neuronal cells demonstrated that the compound reduced oxidative stress markers by approximately 40% compared to control groups.
The biological activities of 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antimicrobial Action : It disrupts bacterial cell membranes, leading to cell lysis and death.
- Oxidative Stress Mitigation : The compound enhances the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
